(2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(morpholin-4-yl)phenyl]prop-2-enamide
Overview
Description
(2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(morpholin-4-yl)phenyl]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a chloro-nitrophenyl group and a morpholinyl-phenyl group connected via a prop-2-enamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(morpholin-4-yl)phenyl]prop-2-enamide typically involves a multi-step process. One common method starts with the nitration of 4-chloroaniline to produce 4-chloro-3-nitroaniline. This intermediate is then subjected to a coupling reaction with 2-(morpholin-4-yl)benzaldehyde under basic conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(morpholin-4-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF).
Major Products
Reduction: 3-(4-amino-3-nitrophenyl)-N-[2-(morpholin-4-yl)phenyl]prop-2-enamide.
Oxidation: Corresponding oxides of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(morpholin-4-yl)phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(morpholin-4-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Benzylamine: An organic compound with a benzyl group attached to an amine functional group, used in the production of pharmaceuticals.
Uniqueness
(2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(morpholin-4-yl)phenyl]prop-2-enamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
(E)-3-(4-chloro-3-nitrophenyl)-N-(2-morpholin-4-ylphenyl)prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c20-15-7-5-14(13-18(15)23(25)26)6-8-19(24)21-16-3-1-2-4-17(16)22-9-11-27-12-10-22/h1-8,13H,9-12H2,(H,21,24)/b8-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJUYGLYYNEEGM-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)/C=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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